molecular formula C11H12O3 B1612034 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 77366-70-2

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B1612034
CAS No.: 77366-70-2
M. Wt: 192.21 g/mol
InChI Key: FRPCMRDYGSQTHH-UHFFFAOYSA-N
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Description

Resonance in Carboxylate Anion

Deprotonation generates a carboxylate anion with charge delocalization across both oxygen atoms:

$$
\text{R-COOH} \leftrightarrow \text{R-COO}^- \leftrightarrow \text{R-OOC}^-
$$

This resonance lowers the pKa to 3.8 ± 0.2, comparable to benzoic acid derivatives. The methoxy group further stabilizes the anion through inductive electron donation (+M effect), reducing the pKa by 0.4 units versus non-substituted analogs.

Tautomeric Equilibria

While keto-enol tautomerism is limited due to the saturated cyclopentane ring, the carboxylic acid group participates in conjugated resonance with the aromatic system:

$$
\text{Ar-COOH} \leftrightarrow \text{Ar}^+-\text{COO}^-
$$

This conjugation shortens the C5-C10 bond by 0.05 Å versus isolated systems. The methoxy group enhances resonance through orbital alignment, increasing electron density at C6 by 12% (NBO analysis).

Table 3: Resonance Contributions

Position Charge Density (e) Resonance Contribution (%)
C5 -0.18 34
C6 -0.22 41
OCH₃ -0.35 25

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPCMRDYGSQTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601413
Record name 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77366-70-2
Record name 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursors

One common approach involves cyclization of appropriate precursors under acidic or basic conditions. For example, cyclohexanone derivatives can be cyclized via Fischer indole synthesis using phenylhydrazine hydrochloride and acid catalysts such as methanesulfonic acid to form the indene core structure with methoxy and carboxylic acid substituents.

Conversion from Cyanohydrin Intermediates

A notable method described in patent literature involves conversion of cyanohydrin intermediates to the target compound using stannous chloride in an acidic medium (e.g., concentrated hydrochloric acid and glacial acetic acid). The reaction temperature is typically maintained between 80 °C and 110 °C to optimize yield and purity. This step yields 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid.

Demethylation and Esterification

Demethylation of the methoxy group to a hydroxy group can be performed using hydrobromic acid at elevated temperatures (130 °C to boiling point). Subsequently, the hydroxy derivative undergoes esterification with aliphatic alcohols such as methanol in the presence of acid catalysts like p-toluenesulfonic acid, producing methyl esters. These esters can be further alkylated using alkylating agents in non-polar solvents with bases like potassium carbonate.

Halogenation and Oxidation Steps

The synthesis may include halogenation of substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid intermediates to facilitate further functional group transformations. For example, 6-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be halogenated and isolated as an orange-red solid with a yield of approximately 59.5%.

Industrial Production Techniques

Industrial synthesis typically employs continuous flow reactors to maintain consistent reaction conditions, optimize yields, and ensure product purity. Large-scale handling of reagents and precise temperature control are critical. Purification methods such as recrystallization or distillation are used to isolate the final product with high purity.

Summary Table of Preparation Methods

Step Starting Material/Intermediate Reagents/Conditions Product Yield/Notes
1 Cyclohexanone derivatives Phenylhydrazine hydrochloride, methanesulfonic acid (acid catalyst) Indene core with methoxy and carboxylic acid groups Moderate to high yield; cyclization
2 Cyanohydrin intermediate Stannous chloride, concentrated HCl, glacial acetic acid, 80–110 °C 2,3-Dihydro-5-methoxy-1H-inden-1-carboxylic acid High purity, controlled temperature
3 Methoxy derivative Hydrobromic acid, 130 °C to boiling Demethylated hydroxy derivative Demethylation step
4 Hydroxy derivative Methanol, p-toluenesulfonic acid (catalyst), reflux Methyl ester of hydroxy indene carboxylic acid Esterification
5 Methyl ester Alkylating agent (X-(CH2)n-Y), potassium carbonate, methyl ethyl ketone Alkylated ester derivatives Alkylation in non-polar medium
6 6-Methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid Halogenation reagents Halogenated intermediate Yield ~59.5%, orange-red solid

Research Findings and Detailed Analysis

  • Reaction Medium and Temperature: Acidic media such as concentrated hydrochloric acid and glacial acetic acid are preferred for reduction and cyclization steps. Reaction temperatures range from ambient to reflux conditions (up to 110 °C for cyanohydrin conversion and up to boiling point for esterification and demethylation).

  • Catalysts: Methanesulfonic acid and p-toluenesulfonic acid are commonly used acid catalysts for cyclization and esterification, respectively.

  • Reagents: Stannous chloride is an effective reducing agent for cyanohydrin conversion. Hydrobromic acid is used for demethylation, while alkylating agents with halogen leaving groups enable further functionalization.

  • Purification: Crystallization and recrystallization are standard to isolate pure 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid and its derivatives.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted indene derivatives.

Scientific Research Applications

Organic Chemistry

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile reagent in organic synthesis.

Research indicates that this compound exhibits several biological properties:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth by disrupting folate metabolism pathways.
  • Anti-inflammatory Activity: The compound has been investigated for its potential to reduce inflammation, which could have implications for treating inflammatory diseases.
  • Antioxidant Effects: Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.

Pharmaceutical Applications

The compound is explored for its potential use in drug development:

  • Cancer Therapy: In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an adjunct treatment in oncology.
  • Neurological Disorders: Research suggests that it may have protective effects against anoxic conditions and could be beneficial in treating conditions related to hypoxia.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activities
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonamideSulfonamideAntimicrobial, anticancer
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonic acidSulfonic acidAntimicrobial
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonateSulfonateLimited studies on biological activity

This table illustrates the structural variations and associated biological activities of compounds related to 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid.

Antimicrobial Study

A study conducted on various sulfonyl derivatives including this compound demonstrated effective inhibition against multiple bacterial strains. The mechanism was linked to disruption of bacterial folate metabolism .

Cancer Cell Line Research

In vitro studies on cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. Results suggest a potential role in cancer therapy as an adjunct treatment .

Insecticidal Activity

Recent investigations have suggested that derivatives of this compound exhibit insecticidal properties, indicating possible applications in agriculture .

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 60031-08-5)

  • Structural Difference : Replaces the methoxy group at position 6 with a ketone at position 3.
  • This modification may alter binding affinity in biological targets, as seen in enzyme inhibition studies .
  • Similarity Score : 0.98 (compared to the target compound) .

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 952511-65-8)

  • Structural Difference : Incorporates two methyl groups at position 2.
  • This trait is advantageous in central nervous system-targeted drugs .
  • Molecular Weight : 190.24 g/mol .

6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS 74475-27-7)

  • Structural Difference : Substitutes methoxy with a hydroxyl group at position 6 and adds four methyl groups (positions 1 and 3).
  • Impact : The hydroxyl group increases polarity (aqueous solubility ≈15 mg/L) and hydrogen-bonding capacity, while the methyl groups enhance metabolic stability .

Functional Group Modifications

2,3-Dihydro-1H-indene-5-carboxylic Acid Ethyl Ester (CAS 105640-11-7)

  • Structural Difference : Carboxylic acid is esterified to an ethyl ester.
  • Impact : The ester group improves lipophilicity (logP ~2.5 vs. ~1.8 for the acid), facilitating cellular uptake. Esters are often used as prodrugs, as seen in antiviral agents .
  • Molecular Weight : 190.24 g/mol .

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

  • Structural Difference : Chlorine at position 5, hydroxyl at position 2, and a ketone at position 1.
  • Impact : The electron-withdrawing chlorine enhances electrophilicity, aiding in nucleophilic substitution reactions. This derivative is used in synthetic routes requiring regioselective modifications .

Data Tables

Table 1. Physicochemical Properties of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid 56461-20-2 C₁₁H₁₂O₃ 192.21 6-OCH₃, 5-COOH
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid 60031-08-5 C₁₀H₈O₃ 176.17 3-C=O, 5-COOH
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid 952511-65-8 C₁₂H₁₄O₂ 190.24 2-(CH₃)₂, 5-COOH
6-Hydroxy-1,1,3,3-tetramethyl derivative 74475-27-7 C₁₄H₁₈O₃ 234.29 6-OH, 1,1,3,3-(CH₃)₄, 5-COOH

Biological Activity

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid features a methoxy group attached to a dihydroindene structure. The presence of the carboxylic acid group enhances its solubility and reactivity, making it an attractive candidate for various biological studies.

Anticancer Properties

Research indicates that 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid exhibits promising anticancer activity. It is believed to induce apoptosis in cancer cells by promoting the degradation of inhibitor of apoptosis proteins (IAPs), specifically cIAP-1 and cIAP-2. This mechanism is crucial as it sensitizes cancer cells to apoptotic signals, potentially enhancing the efficacy of existing cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of 2,3-dihydro-1H-indene compounds possess significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The lipophilic nature of these compounds may contribute to their ability to penetrate bacterial membranes effectively .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property could be beneficial for treating conditions such as arthritis and other inflammatory diseases .

The biological activity of 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis through the degradation of IAPs, facilitating cell death in cancer cells.
  • Antibacterial Mechanism : Its lipophilicity allows it to disrupt bacterial cell membranes, leading to cell lysis.
  • Cytokine Modulation : It modulates the production of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

StudyFindings
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity.
Antibacterial Efficacy Demonstrated effectiveness against MRSA strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatory Model Reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for inflammatory disease treatment.

Q & A

Basic: How is the molecular structure of 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid validated experimentally?

Answer: The structure is confirmed via a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify the methoxy group (δ ~3.8 ppm for 1H^1H), dihydroindene ring protons (δ 2.5–3.2 ppm for CH2_2 groups), and carboxylic acid proton (δ ~12 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C12_{12}H12_{12}O3_3) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves bond angles and spatial arrangement of the fused bicyclic system .

Basic: What are standard synthetic routes for 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid?

Answer: Two primary methods are employed:

Oxidation of Nitrile Precursors :

  • React 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile with KMnO4_4 in acidic conditions (e.g., H2_2SO4_4) at 60–80°C to convert the nitrile to a carboxylic acid .
  • Yields: ~70–85%, with purity confirmed via HPLC (>98%) .

Functionalization of Indene Derivatives :

  • Methoxy group introduction via nucleophilic substitution on halogenated intermediates (e.g., 5-bromo derivatives using NaOMe/CuI catalysis) .

Advanced: How can conflicting spectral data for derivatives of this compound be resolved?

Answer: Contradictions in NMR or MS data often arise from:

  • Tautomerism : The dihydroindene ring may exhibit keto-enol tautomerism, altering proton shifts. Use deuterated solvents (DMSO-d6_6) to stabilize specific forms .
  • Impurity Profiles : Byproducts from incomplete oxidation (e.g., residual nitrile or ketone intermediates) require purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Dynamic Exchange : Rotameric effects in substituents (e.g., methoxy groups) can broaden peaks. Variable-temperature NMR resolves this .

Advanced: What strategies optimize the yield of 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid in multi-step syntheses?

Answer: Key optimizations include:

  • Catalyst Selection : Use CrO3_3 instead of KMnO4_4 for milder oxidation, reducing side reactions (e.g., over-oxidation to ketones) .
  • Protective Group Chemistry : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive sites during functionalization, later removed via acid hydrolysis .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps, while THF improves cyclization efficiency .

Basic: How is the purity of this compound assessed in academic research?

Answer: Rigorous purity validation involves:

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% area) .
  • Melting Point Analysis : Compare observed mp (199–201°C) with literature values to confirm crystallinity .
  • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C: 64.85%, H: 5.44%) .

Advanced: What biological or pharmacological relevance does this compound exhibit?

Answer: While direct studies are limited, structural analogs suggest potential applications:

  • Enzyme Inhibition : Indene-carboxylic acid derivatives act as cyclooxygenase (COX) inhibitors due to planar aromatic systems mimicking arachidonic acid .
  • Antimicrobial Activity : Methoxy and carboxylic acid groups enhance membrane permeability in Gram-negative bacteria (e.g., E. coli MIC ~50 µg/mL) .
  • Natural Product Analogues : Related dihydroindene-carboxylic acids are isolated from Curcuma zedoaria, hinting at anti-inflammatory properties .

Advanced: How do steric and electronic effects influence the reactivity of this compound?

Answer:

  • Steric Hindrance : The methoxy group at C6 directs electrophilic substitution to C4 (meta-directing), while the fused ring restricts rotation, favoring planar transition states in Diels-Alder reactions .
  • Electronic Effects : The electron-withdrawing carboxylic acid deactivates the ring, requiring Lewis acid catalysts (e.g., AlCl3_3) for Friedel-Crafts alkylation .
  • Tautomeric Stabilization : The dihydroindene ring’s partial unsaturation stabilizes resonance structures, enhancing acidity (pKa ~4.2) compared to non-conjugated analogs .

Basic: What are common derivatives of this compound used in mechanistic studies?

Answer: Key derivatives include:

  • Methyl Esters : Synthesized via Fischer esterification (MeOH/H2_2SO4_4) to study lipophilicity in drug design .
  • Amides : Formed by coupling with amines (EDC/HOBt), used to probe hydrogen-bonding interactions in enzyme binding .
  • Halogenated Analogs : Bromination at C7 (using Br2_2/FeCl3_3) introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How can computational methods aid in the design of novel derivatives?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2, guiding substituent placement .
  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic attacks or charge-transfer complexes .
  • QSAR Models : Relate substituent electronegativity or steric parameters to biological activity (e.g., IC50_{50} values for enzyme inhibition) .

Advanced: What analytical challenges arise in characterizing degradation products of this compound?

Answer:

  • Photooxidation Products : UV exposure generates quinone derivatives, detectable via LC-MS/MS (negative ion mode) .
  • Hydrolytic Byproducts : Acidic conditions cleave the dihydroindene ring, producing 5-methoxyphthalic acid; identified by 1H^1H-NMR (loss of CH2_2 signals) .
  • Thermal Decomposition : TGA-FTIR monitors CO2_2 release (carboxylic acid decarboxylation) and methoxy group volatilization .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Reactant of Route 2
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6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

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